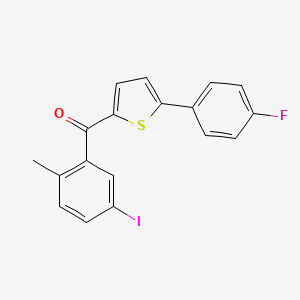

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Vue d'ensemble

Description

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is a synthetic organic compound with the molecular formula C18H12FIOS. It is known for its complex structure, which includes a thiophene ring substituted with a fluorophenyl group and an iodo-methylphenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Mécanisme D'action

Target of Action

The compound, also known as 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, is an intermediate in the preparation of Canagliflozin . Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . Therefore, the primary target of this compound is likely the SGLT2 receptor.

Mode of Action

SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting the excretion of glucose in urine and lowering blood glucose levels .

Biochemical Pathways

The compound is involved in the glucose metabolism pathway via its inhibition of the SGLT2 receptor . By inhibiting the SGLT2 receptor, it prevents glucose reabsorption in the kidneys, which leads to a decrease in blood glucose levels. This can have downstream effects on various other biochemical pathways, particularly those involved in energy production and insulin regulation.

Pharmacokinetics

Canagliflozin is known to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in both urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a decrease in blood glucose levels due to the inhibition of glucose reabsorption in the kidneys . This could potentially lead to improved glycemic control in individuals with type 2 diabetes.

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with certain enzymes, proteins, and other biomolecules

Cellular Effects

In vitro studies have shown that (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone has significant effects on various types of cells, particularly human lung cancer cells . It influences cell function and has been observed to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions

Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Fluorophenyl Substitution: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene and a suitable catalyst.

Iodo-Methylphenyl Substitution: The iodo-methylphenyl group is typically added via an iodination reaction, using iodobenzene and a methyl group donor.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amines, thioethers

Applications De Recherche Scientifique

Chemistry

In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.

Industry

Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

- (5-(4-Bromophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

- (5-(4-Methylphenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Uniqueness

Compared to its analogs, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone exhibits unique electronic properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it particularly valuable in drug design and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Overview

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone, with the CAS number 1071929-08-2 and molecular formula C18H12FIOS, is a synthetic organic compound notable for its complex structure and biological activity. This compound is primarily recognized as an intermediate in the synthesis of pharmacologically active agents, particularly SGLT2 inhibitors like Canagliflozin, which are used in the treatment of type 2 diabetes mellitus.

Target and Mode of Action

The compound acts as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is critical in glucose reabsorption in the kidneys. By inhibiting this transporter, it promotes glucose excretion through urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for managing hyperglycemia in diabetic patients .

Biochemical Pathways

The inhibition of SGLT2 leads to a cascade of biochemical events, including:

- Decreased renal glucose reabsorption : This results in increased urinary glucose excretion.

- Altered insulin sensitivity : The reduction in blood glucose levels can enhance insulin sensitivity over time.

- Potential effects on weight and blood pressure : Due to osmotic diuresis, patients may experience weight loss and reduced blood pressure .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly human lung cancer cells. The compound's mechanism may involve:

- Induction of apoptosis : Through the activation of intrinsic apoptotic pathways.

- Inhibition of cell proliferation : By interfering with cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Well absorbed after oral administration.

- Distribution : Widely distributed throughout the body.

- Metabolism : Primarily metabolized by the liver.

- Excretion : Eliminated via both urine and feces.

Medicinal Chemistry

This compound serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules aimed at treating various diseases, including metabolic disorders and cancers. Its unique electronic properties due to fluorine substitution enhance its binding affinity to biological targets .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, emphasizing its potential as a lead compound in drug discovery. For instance:

- Synthesis of Derivatives : Researchers have synthesized various analogs to evaluate their efficacy against different cancer types.

- Clinical Relevance : The compound's role as an intermediate in producing Canagliflozin highlights its importance in developing diabetes medications .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Pharmacological Use |

|---|---|---|---|

| (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Moderate cytotoxicity against lung cancer cells | Research |

| (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | Structure | Lower activity compared to fluorine analog | Research |

| (5-(4-Methylphenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Significant activity against breast cancer cells | Investigational |

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEUYWYTFYVWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FIOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717985 | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071929-08-2 | |

| Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.